molecular formula C20H19N3O3S B10980959 Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate

Cat. No.: B10980959
M. Wt: 381.4 g/mol
InChI Key: NYNKWCMHMATNGN-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is a complex organic compound that features a benzothiazole ring fused to a pyrrolidine ring, linked to a benzoate ester. This compound is of significant interest due to its potential biological and pharmaceutical applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the pyrrolidine-benzothiazole moiety. Finally, this intermediate is coupled with methyl 4-aminobenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate is unique due to its combined benzothiazole and pyrrolidine moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 4-[[2-(1,3-benzothiazol-2-yl)pyrrolidine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C20H19N3O3S/c1-26-19(24)13-8-10-14(11-9-13)21-20(25)23-12-4-6-16(23)18-22-15-5-2-3-7-17(15)27-18/h2-3,5,7-11,16H,4,6,12H2,1H3,(H,21,25)

InChI Key

NYNKWCMHMATNGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2C3=NC4=CC=CC=C4S3

Origin of Product

United States

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